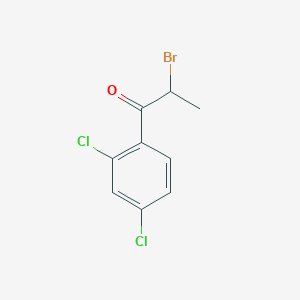

2-Bromo-1-(2,4-dichlorophenyl)propan-1-one

概要

説明

準備方法

Synthetic Routes and Reaction Conditions

2-Bromo-1-(2,4-dichlorophenyl)propan-1-one can be synthesized through the bromination of 1-(2,4-dichlorophenyl)propan-1-one. The reaction typically involves the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide (FeBr3) or aluminum bromide (AlBr3) . The reaction is carried out under controlled conditions to ensure the selective bromination of the propanone group.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale bromination processes with stringent control over reaction parameters such as temperature, pressure, and reactant concentrations . The use of continuous flow reactors and automated systems helps in achieving high yields and purity of the final product .

化学反応の分析

Types of Reactions

2-Bromo-1-(2,4-dichlorophenyl)propan-1-one undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.

Reduction Reactions: The compound can be reduced to 1-(2,4-dichlorophenyl)propan-1-ol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Oxidation Reactions: The propanone group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions

Substitution: Nucleophiles such as ammonia (NH3), sodium thiolate (NaSR), or sodium alkoxide (NaOR) in solvents like ethanol or methanol.

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic aqueous solutions.

Major Products Formed

科学的研究の応用

Chemistry

In the field of chemistry, 2-Bromo-1-(2,4-dichlorophenyl)propan-1-one serves as an important intermediate in the synthesis of various organic compounds. Its ability to undergo nucleophilic substitution reactions allows for the formation of diverse derivatives:

- Nucleophilic Substitution : The bromine atom can be replaced by nucleophiles such as amines or thiols.

- Reduction : The carbonyl group can be reduced to form alcohols using reducing agents like sodium borohydride (NaBH₄).

- Oxidation : The compound can be oxidized to form carboxylic acids or other oxidized derivatives using agents like potassium permanganate (KMnO₄).

Biology

The compound is utilized in biological studies primarily for its role in enzyme inhibition and protein interactions. Its electrophilic nature allows it to form covalent bonds with biological molecules, making it useful for:

- Enzyme Inhibition Studies : Investigating how it interacts with specific enzymes can provide insights into biochemical pathways.

- Protein Interaction Studies : Understanding how this compound modifies protein function can lead to advancements in drug design.

Medicine

In medicinal chemistry, this compound is explored as a precursor for synthesizing drugs targeting neurological disorders. Its structural similarity to established pharmaceuticals like Bupropion suggests potential antidepressant activity by influencing neurotransmitter systems.

Industry

The compound is also significant in industrial applications, where it is used as a reagent in the production of specialty chemicals. Its versatility allows for its use in various chemical processes, enhancing production efficiency.

Case Studies and Research Findings

Recent studies have highlighted the biological activity and pharmacological potential of this compound:

- Pharmacodynamics Studies : Research indicates that this compound may act similarly to Bupropion by enhancing norepinephrine and dopamine levels in synaptic clefts.

- Molecular Docking Studies : Investigations utilizing molecular docking techniques have provided insights into how this compound interacts at the molecular level with target proteins.

作用機序

The mechanism of action of 2-Bromo-1-(2,4-dichlorophenyl)propan-1-one involves its interaction with biological molecules, leading to the inhibition of specific enzymes or receptors . The bromine atom in the compound acts as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on target molecules . This interaction can disrupt normal cellular processes, leading to the desired therapeutic or biochemical effects .

類似化合物との比較

Similar Compounds

2-Bromo-1-(3,4-dichlorophenyl)propan-1-one: Similar structure but with different chlorine atom positions.

2-Bromo-1-(2,4-dimethylphenyl)propan-1-one: Similar structure but with methyl groups instead of chlorine atoms.

2-Bromo-1-(2,4-dichlorophenyl)ethanone: Similar structure but with an ethanone group instead of a propanone group.

Uniqueness

2-Bromo-1-(2,4-dichlorophenyl)propan-1-one is unique due to its specific substitution pattern on the phenyl ring and the presence of both bromine and chlorine atoms . This unique structure imparts distinct chemical reactivity and biological activity, making it valuable in various research and industrial applications .

生物活性

2-Bromo-1-(2,4-dichlorophenyl)propan-1-one is a synthetic organic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This compound is structurally related to various pharmacologically active agents, including bupropion, which is used as an antidepressant and smoking cessation aid. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

The molecular formula of this compound is , with a molecular weight of approximately 281.96 g/mol. The compound features a bromine atom and two chlorine substituents on the phenyl ring, which contribute to its reactivity and biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The bromine atom can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially inhibiting their function. Additionally, the presence of the dichlorophenyl group may facilitate π-π interactions and hydrogen bonding, enhancing its biological effectiveness.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial activity. For instance, studies have shown that derivatives with similar structures can inhibit the growth of various pathogens, including bacteria and fungi. The specific activity against Chlamydia has been noted, where related compounds demonstrated selective inhibition .

Neurotransmitter Interaction

Given its structural similarity to bupropion, this compound may interact with neurotransmitter systems. Preliminary studies suggest potential effects on dopamine and norepinephrine reuptake inhibition, which could have implications for mood regulation and cognitive enhancement .

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to this compound:

Toxicological Profile

The toxicological data for this compound is limited but suggests low acute toxicity in preliminary assessments. No significant skin irritation or eye damage has been reported in available studies; however, comprehensive toxicological evaluations are necessary to establish safety profiles for pharmaceutical applications .

特性

IUPAC Name |

2-bromo-1-(2,4-dichlorophenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrCl2O/c1-5(10)9(13)7-3-2-6(11)4-8(7)12/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQHLBMVGQBPSMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)C1=C(C=C(C=C1)Cl)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrCl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。